
Lumacaftor
Overview
Description
Lumacaftor (VX-809) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector approved for treating cystic fibrosis (CF) in patients homozygous for the F508del-CFTR mutation. This mutation, present in ~60% of CF patients, disrupts CFTR protein folding and trafficking, leading to impaired chloride ion transport . This compound restores F508del-CFTR function by stabilizing immature CFTR in the endoplasmic reticulum, enabling its maturation and plasma membrane localization .
In clinical trials, this compound combined with ivacaftor (a CFTR potentiator) demonstrated modest but statistically significant improvements in lung function (FEV1), sweat chloride levels, and reduced pulmonary exacerbations. For example, pooled phase III data showed a 2.6–4.0 percentage point improvement in FEV1% predicted compared to placebo (p<0.001) . The combination therapy (marketed as Orkambi™) is dosed twice daily and has an annual cost of approximately $266,044 per treated patient in the U.S., posing significant budget impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lumacaftor involves several steps, starting with the preparation of key intermediatesThe final steps involve the coupling of these intermediates to form the complete this compound molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lumacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that can be used for further research and development .
Scientific Research Applications
Cystic Fibrosis Treatment
The primary application of lumacaftor is in combination with ivacaftor for treating cystic fibrosis in patients with two copies of the F508del mutation. This combination therapy is marketed under the brand name Orkambi.
- Clinical Effectiveness : Studies have shown that this compound/ivacaftor treatment can lead to improvements in lung function and nutritional status, although results can vary. For instance, a longitudinal cohort study reported significant reductions in sweat chloride levels and improvements in body mass index, but no statistically significant changes in forced expiratory volume (ppFEV1) were noted .
- Real-World Evidence : A post-marketing study conducted across multiple centers indicated that patients who tolerated this compound/ivacaftor experienced improvements in lung disease and nutritional status over a year-long treatment period. However, discontinuation often led to clinical deterioration .
Pediatric Use
This compound has been evaluated in pediatric populations as young as six years old. A study involving children demonstrated that treatment resulted in significant growth improvements and reductions in sweat chloride levels, highlighting its applicability across age groups .
Case Study 1: Efficacy in Adults
A multicenter study involving adults with cystic fibrosis assessed the effectiveness of this compound/ivacaftor. The findings indicated improvements in nutritional status but minimal changes in lung function metrics over 12 months .
Case Study 2: Pediatric Cohort
In a cohort study focusing on children aged 6 years and older, this compound/ivacaftor treatment was associated with significant growth improvements and sustained reductions in sweat chloride levels over time, demonstrating its efficacy even in younger populations .
Data Table: Clinical Outcomes with this compound/Ivacaftor
Study Type | Population | Key Findings | Duration |
---|---|---|---|
Longitudinal Study | Adults (≥18 years) | No significant change in lung function (ppFEV1) | 12 months |
Cohort Study | Children (6 years+) | Significant growth improvement; reduced sweat chloride | 12 months |
Post-Marketing Study | Adolescents & Adults | Improvement in lung disease; nutritional status | 12 months |
Mechanism of Action
Lumacaftor works by stabilizing the defective CFTR protein, facilitating its proper trafficking to the cell surface, and partially restoring its function. The molecular target of this compound is the F508del-mutated CFTR protein. By acting as a chaperone, this compound aids in the conformational stability of the CFTR protein, preventing its misfolding and degradation .
Comparison with Similar Compounds
Efficacy and Mechanism of Action
- This compound vs. TMA Analogs : TMA analogs (e.g., IPEMA, IPDMA) exhibit superior potency in stabilizing mature CFTR (Band C) compared to this compound. Preclinical data show TMA analogs increase Band B (immature CFTR) stability, suggesting early-stage corrective effects .
- This compound vs. Ergotamine : While this compound showed high binding affinity (−9.9 kcal/mol) to SARS-CoV-2 RdRp in computational studies, it was replaced by ergotamine due to lack of 3D structural similarity in multi-target scoring .
- This compound vs. Ivacaftor : Ivacaftor, a potentiator, is ineffective alone in F508del patients but synergizes with this compound to improve chloride transport .
Pharmacokinetics and Metabolism
Parameter | This compound | Ivacaftor | TMA Analogs |
---|---|---|---|
Half-life | 26 hrs (alone); 9 hrs (with ivacaftor) | 12–14 hrs | Not reported |
CYP3A Interaction | Strong inducer | Sensitive substrate | No data |
Protein Binding | ~99% | ~99% | Not reported |
- This compound reduces ivacaftor exposure via CYP3A induction, necessitating dose adjustments. This interaction complicates co-administration with other CYP3A substrates (e.g., antifungals, immunosuppressants) .
- TMA analogs lack detailed pharmacokinetic data but may offer advantages if devoid of CYP3A interactions .
Cost-Effectiveness
- This compound/Ivacaftor: Annual cost per patient exceeds $260,000, with a 1-year budget impact of $78.4 million for 505 patients .
- Comparators: No cost data for TMA analogs or next-generation correctors (e.g., VX-659), though improved efficacy could justify higher costs if clinical outcomes improve substantially.
Biological Activity
Lumacaftor, a small molecule drug, is primarily used in combination with ivacaftor for the treatment of cystic fibrosis (CF), particularly in patients with the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, safety profile, and impact on patient outcomes.
This compound functions as a corrector of the CFTR protein, enhancing its folding and stability. It binds to the F508del-CFTR protein, promoting its trafficking to the cell surface and improving its function. Specifically, this compound is thought to stabilize the protein's conformation during the folding process, allowing for increased chloride ion transport across epithelial membranes. This mechanism is crucial for restoring some functionality to the defective CFTR protein found in many CF patients.
Pharmacokinetics
In terms of pharmacokinetics:
- Half-Life : The half-life of this compound is approximately 26 hours when administered alone.
- Protein Binding : About 99% of this compound is bound to plasma proteins, primarily albumin.
- Metabolism : this compound is minimally metabolized in humans, with most being excreted unchanged. The small fraction that is metabolized undergoes oxidation and glucuronidation .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of this compound in combination with ivacaftor:
- Phase 3 Trials : These trials demonstrated a modest but statistically significant improvement in lung function (measured by percent predicted forced expiratory volume in 1 second, ppFEV1) among adolescents and adults with homozygous F508del mutations. The combination therapy resulted in a reduction in intravenous antibiotic courses and improved nutritional status .
- Compassionate Use Study : A multicenter retrospective observational study conducted in Spain included 20 CF patients who received this compound/ivacaftor on a compassionate use basis. Results showed improvements in lung function over time .
- Real-Life Effectiveness Study : An observational study assessed the long-term effectiveness of this compound/ivacaftor in a real-world setting. After 12 months of treatment, patients showed significant improvements in lung function and nutritional status .
Summary of Clinical Findings
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
Phase 3 Trials | Adolescents and Adults | 24 weeks | Significant improvement in ppFEV1 |
Compassionate Use | CF Patients | Varies | Improvement in lung function over time |
Real-Life Effectiveness | Unselected Population | 12 months | Improved lung function and nutritional status |
Safety Profile
The safety profile of this compound has been a concern due to reports of adverse events leading to treatment discontinuation. In clinical trials, rates of discontinuation were significantly higher compared to phase 3 trials, often due to respiratory events or gastrointestinal issues . However, for those who tolerated the treatment, improvements in lung disease and overall health were noted.
Impact on Lung Microbiome
Recent studies have also explored how this compound/ivacaftor affects the lung microbiome. Notably, one study indicated that initiating treatment led to a temporary reduction in Pseudomonas aeruginosa, suggesting potential benefits for respiratory health beyond just improving CFTR function .
Q & A
Basic Research Questions
Q. What experimental models are recommended to assess Lumacaftor's correction of ΔF508-CFTR folding?
Methodological Answer: Utilize polarized epithelial cell lines (e.g., CFBE or FRT) expressing ΔF508-CFTR. Measure forskolin-stimulated chloride transport via Ussing chamber or fluorescence-based assays. Include DMSO controls and dose-response curves (6 μM this compound typical) to quantify residual function correlation. For example, CFBE cells showed a robust correlation (r = 0.95) between baseline residual CFTR function and post-treatment response .
Q. How is CFTR maturation quantified in preclinical this compound studies?
Methodological Answer: Use Western blotting to detect mature CFTR (band C) density. Validate with cell surface biotinylation assays and forskolin-induced short-circuit current (target ≥10 μA/cm² improvement). Studies in FRT cells demonstrated that this compound increases band C expression by 2–3 fold in responsive variants .
Q. What functional endpoints are critical for evaluating this compound-Ivacaftor combination therapy?
Methodological Answer: Primary endpoints include sweat chloride reduction (≥30 mmol/L improvement) and percent predicted forced expiratory volume (ppFEV1) stabilization. Secondary endpoints involve pulmonary exacerbation frequency and mucus clearance rates. Phase III trials in patients aged 6–11 years reported a 7.29 QALY gain over 10 years .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound's in vitro protein correction and limited clinical efficacy?
Methodological Answer: Combine this compound with protein stabilization agents (e.g., DUBTAC platforms). In proof-of-concept studies, NJH-2-057 (a this compound-linked DUBTAC molecule) stabilized ΔF508-CFTR by enhancing proteostasis, whereas this compound alone showed no significant difference from controls . Validate using thermal shift assays and proteomic profiling of CFTR interactomes.
Q. What pharmacokinetic challenges arise when co-administering this compound with CYP3A substrates?
Methodological Answer: this compound induces CYP3A, reducing ivacaftor exposure by 80%. Design studies with staggered dosing (e.g., Ivacaftor 150 mg BID after this compound induction phase). Use population pharmacokinetic models (CL/F = 2.38 L/hr for this compound) and monitor plasma concentrations (target Cmax: 12 μg/mL for this compound, 1 μg/mL for Ivacaftor) .
Q. How should variant-specific responses to this compound inform patient stratification?
Methodological Answer: Pre-screen mutations using nasal epithelia or intestinal organoids. Classify variants by folding severity (e.g., p.Gly91Arg as high-response, p.Ile340Asn as intermediate). Meta-analysis of 59 variants revealed a strong correlation (r = 0.98 in FRT cells) between residual function and this compound response .
Q. What statistical methods mitigate bias in long-term this compound efficacy studies?
Methodological Answer: Apply mixed-effects models adjusting for baseline ppFEV1, age, and dropout bias. In the PASS 108 study, annual ppFEV1 decline increased from -0.86% to -0.99% when excluding initial treatment periods. Use Monte Carlo simulations (n=10,000) for probabilistic sensitivity analysis of rate of decline (ROD) estimates .
Q. Which analytical techniques optimize impurity detection in this compound formulations?
Methodological Answer: Triple quadrupole LC-MS/MS in MRM mode achieves LOD ≤0.5 ppm for genotoxic boronic acids. Validate with spiked recovery tests (90–110% recovery) and compare against single quadrupole SIM methods, which lack sensitivity for underivatized analytes .
Q. Methodological Frameworks
Q. How to design phase I studies assessing this compound-Ivacaftor safety?
Methodological Answer: Incorporate bronchodilator pre-treatment (e.g., long-acting β-agonists 12 hours prior) to mitigate acute FEV1 declines. Phase I trials reported a 4.1% ppFEV1 drop within 4 hours post-dose, reversible with albuterol .
Q. What criteria ensure rigorous research questions for this compound studies?
Methodological Answer: Apply FINER criteria (Feasible, Novel, Ethical, Relevant). For example, a PICO framework could be: Population—F508del homozygotes; Intervention—this compound-Ivacaftor; Comparison—Usual care; Outcome—ROD in ppFEV1 .
Properties
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUSARDNFIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239523 | |
Record name | Lumacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936727-05-8 | |
Record name | Lumacaftor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumacaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lumacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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